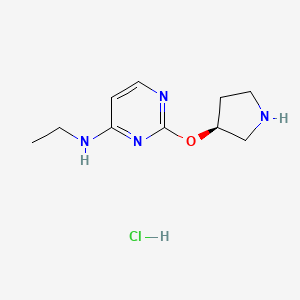

(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

Description

(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride is a chiral pyrimidine derivative featuring a pyrrolidine ring connected via an oxygen linker and an ethyl substituent on the amine group. Its molecular formula is C₁₁H₁₉ClN₄O, with a molecular weight of 258.75 g/mol (CAS: 1417793-83-9) . This compound is primarily utilized in research settings, though commercial availability has been discontinued .

Properties

IUPAC Name |

N-ethyl-2-[(3S)-pyrrolidin-3-yl]oxypyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-2-12-9-4-6-13-10(14-9)15-8-3-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3,(H,12,13,14);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHXCFSVIXTMJI-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC=C1)O[C@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417789-16-2 | |

| Record name | 4-Pyrimidinamine, N-ethyl-2-[(3S)-3-pyrrolidinyloxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine core.

Ethylation and Amination:

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present in the structure.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrrolidine ring or the ethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted pyrimidine derivatives with new functional groups.

Hydrolysis: Cleaved fragments of the original compound.

Scientific Research Applications

(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrimidine Derivatives

The target compound’s structural analogs differ in substituents, stereochemistry, and salt forms, influencing their physicochemical and biological properties. Key examples include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Linker Modifications : The methoxy linker in the analog (Table 1, Row 2) introduces a methylene group, reducing rotational freedom compared to the oxygen linker in the target compound. This may affect binding pocket interactions in receptor targets .

- Salt Forms : Dihydrochloride salts (e.g., CAS 1389310-07-9) typically exhibit higher aqueous solubility than hydrochloride salts, which could influence bioavailability .

- Substituent Effects : The trifluoromethyl group in the dihydrochloride analog (CAS 54-PC403092) enhances metabolic stability due to its electron-withdrawing nature but increases molecular weight and lipophilicity .

Stereochemical and Isomeric Comparisons

Stereochemistry significantly impacts biological activity. lists enantiomers of pyrrolidine-containing pyrimidines:

- (S)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS 1389310-07-9) vs. (R)-isomer (CAS 1448850-68-7): Both share a similarity score of 0.96 with the target compound but lack the ethyl group and oxygen linker. The (S)-configuration in the target compound may confer superior target affinity compared to the (R)-isomer in chiral environments .

Biological Activity

(S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride, with the CAS number 1417789-16-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H17ClN4O

- Molecular Weight: 244.72 g/mol

- Structure: The compound features a pyrimidine ring substituted with an ethyl group and a pyrrolidine moiety, contributing to its biological activity.

Research indicates that (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride may exert its effects through several mechanisms:

- Inhibition of Kinases: Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways, potentially impacting cell proliferation and survival.

- Antiviral Activity: The compound has been investigated for its antiviral properties, particularly against viruses that rely on specific cellular pathways for replication. Inhibitory effects on viral replication have been noted in laboratory settings .

- Cytotoxic Effects: In vitro studies have demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The compound has shown promising results in inducing apoptosis in tumor cells .

Antiviral Efficacy

A notable study explored the antiviral efficacy of (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride against Dengue virus. The compound was found to inhibit the activity of AAK1 kinase, which is crucial for the virus's lifecycle. In monocyte-derived dendritic cells (MDDCs), treatment with this compound resulted in a significant reduction in viral load .

Anticancer Activity

In a study assessing the cytotoxic effects of various pyrimidine derivatives, (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride was highlighted for its ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The compound exhibited a better cytotoxic profile compared to standard chemotherapeutics like bleomycin .

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | MDDCs against Dengue Virus | Not specified | AAK1 inhibition |

| Cytotoxicity | FaDu Hypopharyngeal Tumor | Better than 10 µM | Induction of apoptosis |

| Kinase Inhibition | Various | Not specified | Targeting kinase pathways |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride, and how can intermediates be characterized?

- Methodology : The synthesis typically involves coupling a pyrimidine core with a chiral pyrrolidine moiety. For example, (S)-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride (a related compound) is synthesized using tert-butyloxycarbonyl (Boc)-protected pyrrolidine intermediates, followed by deprotection and salt formation . Key steps include:

- Nucleophilic substitution at the pyrimidine C2 position with (S)-pyrrolidin-3-ol.

- Ethylamine introduction via Buchwald-Hartwig coupling or reductive amination.

- Final hydrochloride salt formation via acid treatment.

Q. How can and NMR spectroscopy confirm the structure of this compound?

- Key Spectral Assignments :

- Pyrimidine Ring : Look for aromatic protons at δ 8.93 ppm (C5-H, s) and δ 7.85 ppm (C6-H, d, ) .

- Pyrrolidine Moiety : Methine protons adjacent to oxygen (C3-H) appear at δ 3.92 ppm (m), while methylene protons (C2/C4-H) resonate at δ 2.5–3.0 ppm .

- Ethyl Group : N-Ethyl protons show a triplet at δ 1.2–1.5 ppm (CH) and a quartet at δ 3.0–3.5 ppm (CH) .

Q. What safety protocols are critical during the handling of this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute HCl before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>80%) for this compound?

- Factors Affecting Yield :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrolidine-3-ol .

- Catalyst Screening : Pd(OAc)/Xantphos for coupling reactions reduces side products .

- Temperature Control : Maintain 60–80°C during amination to balance reactivity and decomposition .

Q. How do logP values influence the solubility and bioavailability of this compound?

- Calculation Methods :

- Experimental : Determine logP via shake-flask method (partitioning between octanol/water) .

- Computational : Use software like MarvinSketch (ChemAxon) or Molinspiration.

Q. What strategies ensure enantiomeric purity during chiral synthesis?

- Approaches :

- Chiral Auxiliaries : Use (S)-Boc-pyrrolidine-3-ol to control stereochemistry .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate diastereomers .

- Analytical Validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) confirms >99% ee .

Q. How can contradictory NMR data in literature be resolved for structural assignments?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.